1-cyclobutyl-1H-pyrrole-3-carbaldehyde
Description
1-Cyclobutyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at position 1 with a cyclobutyl group and at position 3 with a carbaldehyde functional group. The pyrrole core contributes aromaticity and electronic diversity, while the cyclobutyl substituent introduces steric strain due to its four-membered ring structure.
Properties
CAS No. |
2624131-43-5 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-cyclobutylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI Key |
FJVRNXFGZDVIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods, including:
Cyclization Reactions: Starting from cyclobutylamine and 3-formylpyrrole, the compound can be synthesized via cyclization reactions under acidic or basic conditions.
Formylation Reactions: Another method involves the formylation of 1-cyclobutylpyrrole using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 1-cyclobutyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-cyclobutyl-1H-pyrrole-3-methanol.
Substitution: 1-cyclobutyl-2-bromo-1H-pyrrole-3-carbaldehyde (for bromination).
Scientific Research Applications
Pharmaceutical Development
1-Cyclobutyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to be utilized in developing compounds targeting neurological disorders, enhancing drug efficacy and specificity. Research indicates that derivatives of this compound can act as acid secretion inhibitors, potentially aiding in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Organic Synthesis
In organic chemistry, this compound is employed for constructing complex molecules. It facilitates the exploration of new chemical reactions and the development of innovative materials. Its versatility makes it a valuable building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry .
Material Science
The compound plays a role in creating advanced materials, including polymers and coatings. These materials are essential for improving product durability and performance across various applications, from electronics to automotive industries .
Biological Research
Researchers utilize this compound to study its biological activity. This investigation aids in discovering new therapeutic agents and understanding complex biochemical pathways. Its potential applications in drug discovery highlight its importance in biological research .
Flavor and Fragrance Industry
This compound is also utilized in the flavor and fragrance industry. Its unique chemical structure contributes to formulating distinctive scents and flavors, which are critical for developing new products in cosmetics and food industries .
Case Study 1: Acid Secretion Inhibitors
A study demonstrated that pyrrole derivatives, including this compound, exhibit significant acid secretion inhibitory activity. These findings suggest potential applications in treating gastric disorders .
Case Study 2: Synthesis of Polysubstituted Pyrroles
Research published in the Journal of Organic Chemistry outlined a synthetic method for polysubstituted pyrroles using this compound as a precursor. This method showcases the compound's utility in generating complex molecular architectures .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-pyrrole-3-carbaldehyde largely depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent binding.
In Material Science: It contributes to the electronic properties of materials by participating in conjugated systems, enhancing conductivity or other desired properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
The carbaldehyde at position 3 (vs. position 2 in 1-phenyl-1H-pyrrole-2-carbaldehyde) may alter electronic distribution, affecting nucleophilic addition reactions or metal coordination .
Biological Activity: Pyrazole carbaldehydes with aromatic substituents (e.g., benzoyl, phenyl) exhibit notable antioxidant and anti-inflammatory properties, as demonstrated in in vitro assays . The cyclobutyl analog may display modified bioactivity due to reduced planarity and altered solubility.
Synthetic Utility :
- Pyrrole- and pyrazole-carbaldehydes are frequently synthesized via Vilsmeier-Haack formylation, a method likely applicable to the target compound . The strained cyclobutyl group may necessitate milder reaction conditions to avoid ring-opening side reactions.
Biological Activity
1-Cyclobutyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 135.18 g/mol. The compound features a pyrrole ring with a cyclobutyl substituent and an aldehyde functional group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrrole Ring : The initial step often includes the reaction of cyclobutyl derivatives with appropriate reagents to form the pyrrole structure.
- Aldehyde Introduction : The introduction of the aldehyde group can be achieved through oxidation reactions or through the use of specific reagents that facilitate the conversion of suitable precursors.
Antimicrobial Properties
Research indicates that compounds related to pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural features .
Anticancer Activity
Pyrrole-based compounds have been explored for their potential anticancer properties. A study highlighted that certain pyrrole derivatives interact with cellular pathways involved in cancer cell proliferation and apoptosis . The unique structure of this compound could enhance its effectiveness in targeting cancer cells, although specific studies on this compound are still limited.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its interactions with specific enzymes or receptors may modulate various biochemical pathways, contributing to its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives, providing insights into their potential applications:
Q & A
Q. Q1: What are the optimized synthetic routes for 1-cyclobutyl-1H-pyrrole-3-carbaldehyde, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing aldehyde groups into aromatic systems. For example, 1-aryl-pyrazole-carbaldehydes are prepared by reacting pyrazolones with POCl₃ and DMF under reflux . To enhance yields, optimize reaction parameters:
- Temperature control : Maintain 80–90°C to avoid side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio of precursor to phosphoryl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization via ¹H/¹³C NMR (e.g., δ 9.8–10.2 ppm for aldehyde protons) and IR (C=O stretch ~1680 cm⁻¹) is critical .
Q. Q2: How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine X-ray crystallography (for unambiguous confirmation of cyclobutyl-pyrrole geometry) with multinuclear NMR and high-resolution mass spectrometry (HRMS) . For example, X-ray data for analogous pyrazole-carbaldehydes reveal bond angles and torsional strain in cyclobutyl rings . NMR assignments should align with predicted coupling patterns (e.g., pyrrole ring protons at δ 6.5–7.5 ppm) .
Advanced Reactivity and Mechanistic Studies
Q. Q3: What strategies mitigate steric hindrance during functionalization of the cyclobutyl group in this compound?
Methodological Answer: The cyclobutyl group introduces steric constraints, limiting nucleophilic attacks. Strategies include:
- Lewis acid catalysis : Use BF₃·Et₂O to activate aldehyde electrophilicity.
- Microwave-assisted synthesis : Enhances reaction rates under controlled conditions (e.g., 100°C, 30 min) .
- Protecting groups : Temporarily protect the aldehyde with acetals to direct reactivity to the pyrrole ring .
Q. Q4: How do electronic effects of the pyrrole ring influence the aldehyde’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-rich pyrrole ring enhances aldehyde electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids. Monitor reactivity via Hammett constants (σ⁺ values) to predict substituent effects. For example, electron-withdrawing groups on the pyrrole decrease aldehyde reactivity, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
Analytical and Data Validation
Q. Q5: How can researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility.
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts using programs like Gaussian.
- Solvent modeling : Include solvent parameters (e.g., DMSO polarity) in simulations to improve accuracy .
- Dynamic NMR : Probe rotational barriers of the cyclobutyl group to explain splitting patterns .
Q. Q6: What analytical techniques validate purity for bioactivity studies?
Methodological Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
- TLC : Confirm single-spot development (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Safety and Handling
Q. Q7: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (irritant potential).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Applications
Q. Q8: How can computational modeling predict this compound’s suitability as a ligand in catalysis?
Methodological Answer: Perform docking studies (AutoDock Vina) to assess binding affinity with metal centers (e.g., Pd, Ru). Key parameters:
- Ligand strain energy : Cyclobutyl groups may impose ~5–10 kcal/mol strain, reducing stability.
- Frontier molecular orbitals : HOMO localization on the aldehyde/pyrrole predicts nucleophilic sites .
Troubleshooting Experimental Challenges
Q. Q9: Why might the cyclobutyl group undergo ring-opening during reactions, and how can this be prevented?
Methodological Answer: Ring-opening occurs under strong acidic/basic conditions or high heat. Mitigation strategies:
- pH control : Maintain neutral conditions (pH 6–8).
- Low-temperature reactions : Conduct below 50°C.
- Additives : Use radical inhibitors (e.g., BHT) in free-radical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
